4-Fluoro-2,5-dimethylaniline hydrochloride
Description
4-Fluoro-2,5-dimethylaniline hydrochloride is a halogenated aromatic amine derivative characterized by a fluorine atom at the para position and methyl groups at the 2- and 5-positions of the benzene ring, with a hydrochloride salt formation enhancing its stability and solubility. The compound’s molecular formula is inferred as C₈H₁₁ClFN, with a molecular weight of approximately 175.6 g/mol (based on structural analogs in ).
Properties
IUPAC Name |
4-fluoro-2,5-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-5-4-8(10)6(2)3-7(5)9;/h3-4H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUXRWFGKVPFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,5-dimethylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2,5-dimethylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: The amine group is then fluorinated to introduce the fluorine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,5-dimethylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives .
Scientific Research Applications
4-Fluoro-2,5-dimethylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-2,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
4-Bromo-2,5-dimethylaniline Hydrochloride
- Molecular Formula : C₈H₁₁BrClN
- Molecular Weight : 236.53 g/mol
- Key Differences :
- Substituent : Bromine replaces fluorine at the 4-position.
- Reactivity : Bromine’s lower electronegativity compared to fluorine may reduce electronic effects on the aromatic ring, altering reaction kinetics in substitution or coupling reactions.
- Applications : Used in intermediates for dyes or bioactive molecules due to bromine’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .
2-Chloro-4,5-dimethylaniline
- Molecular Formula : C₈H₁₀ClN
- Molecular Weight : 155.63 g/mol (free base)
- Key Differences :
- Substituents : Chlorine at the 2-position and methyl groups at 4- and 5-positions.
- Market Relevance : Widely used in industrial synthesis, with global market analyses highlighting cost fluctuations and supply-demand dynamics .
- Stability : Chlorine’s inductive effect may enhance stability compared to fluorine derivatives.
N-Ethyl-3,5-dimethylaniline Hydrochloride
4-Methyl-2,5-dimethoxyphenethylamine Hydrochloride
Comparative Data Table
Key Findings and Implications
Substituent Effects : Fluorine’s electronegativity in 4-Fluoro-2,5-dimethylaniline HCl enhances electrophilic substitution reactivity compared to bromine or chlorine analogs, making it preferable in fine chemical synthesis.
Solubility and Stability: Hydrochloride salts improve water solubility, critical for purification and industrial processes. Methyl groups contribute to steric stabilization but may reduce solubility in non-polar solvents.
Biological Activity
4-Fluoro-2,5-dimethylaniline hydrochloride is a substituted aniline compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both fluorine and methyl groups in its structure enhances its stability, lipophilicity, and ability to interact with various biological targets. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C9H11ClFN
- Molecular Weight : 201.64 g/mol
- IUPAC Name : this compound
The fluorine atom enhances the compound's binding affinity to biological targets by forming strong hydrogen bonds or van der Waals interactions.
The mechanism of action of this compound primarily involves its interaction with specific receptors and enzymes. It may modulate biological pathways by acting as an agonist or antagonist at various neurotransmitter receptors, particularly those related to serotonin (5-HT) and adrenergic systems. The lipophilic nature of the compound allows it to penetrate cellular membranes effectively.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on structurally related compounds demonstrated their ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-F-2,5-DMA | MDA-MB-231 (Breast Cancer) | 0.126 | Induces apoptosis |
| 4-F-2,5-DMA | H1975 (Lung Cancer) | 0.442 | Cell cycle arrest |
These findings suggest that this compound may have similar anticancer effects.
Neurotransmitter Receptor Modulation
Research has shown that derivatives of dimethylaniline compounds can act as selective agonists for serotonin receptors (specifically 5-HT2AR). The structure–activity relationship indicates that the presence of substituents at specific positions significantly affects receptor affinity and efficacy.
| Compound | Receptor Type | EC50 (nM) | Activity |
|---|---|---|---|
| 4-F-2,5-DMA | 5-HT2AR | <50 | Agonist |
| 4-F-2,5-DMA | 5-HT2CR | >50 | Weak Agonist |
The data indicates that while this compound shows strong activity at the 5-HT2AR receptor, its activity at the 5-HT2CR receptor is minimal.
Bladder Cancer Risk Assessment
A significant epidemiological study highlighted the association between hemoglobin adducts of arylamines and increased bladder cancer risk among nonsmokers. The findings implicated compounds like 4-Aminobiphenyl (ABP) and potentially related structures such as dimethylanilines in carcinogenic processes. This suggests a need for further investigation into how compounds like this compound may contribute to similar pathways in carcinogenesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
